2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester, also known as ethyl 2-(1,3-benzodioxol-5-yl)benzoate, is an organic compound with the molecular formula and a molecular weight of approximately 270.28 g/mol. This compound is characterized by its unique structure that includes a benzodioxole moiety, which is known for its applications in various fields of chemistry and biology. The compound's CAS number is 24351-53-9, and it has been classified under heterocyclic compounds containing oxygen heteroatoms .
The synthesis of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester can be achieved through several methods. One common approach involves the esterification of benzoic acid derivatives with alcohols.
For example, in one synthetic route, the lithium enolate of 4-(benzo[d][1,3]dioxol-5-yl)butan-2-one can be reacted with another carbonyl compound under controlled conditions to yield the target compound after purification steps such as column chromatography .
The molecular structure of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester features a benzodioxole ring fused to a benzoate group.
CCOC(=O)C1=CC=CC=C1C2=CC3=C(C=C2)OCO3
MNIPXCOBNIXVFL-UHFFFAOYSA-N
The structure consists of two aromatic rings connected through an ester functional group, which contributes to its chemical reactivity and potential biological activity .
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester can participate in various chemical reactions due to its functional groups.
For instance, oxidation reactions may convert the ester into carboxylic acids or aldehydes depending on the reaction conditions employed.
The mechanism of action for 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is primarily linked to its interaction with biological targets.
The compound may act as an enzyme inhibitor or activator, influencing various biochemical pathways. Its structural features allow it to bind effectively to active sites on enzymes, altering their activity and thereby impacting metabolic processes.
Experimental studies have shown that compounds with similar structures often exhibit significant biological activity, which could extend to this compound in specific contexts related to enzyme modulation or drug development .
Understanding the physical and chemical properties of 2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester is crucial for its application in research.
These properties suggest that the compound may exhibit interesting behavior in biological systems and could be useful in drug formulation.
2-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester has a variety of applications across different scientific fields.
CAS No.: 4682-03-5
CAS No.: 14681-59-5
CAS No.: 11002-90-7
CAS No.: 14680-51-4
CAS No.: 54061-45-9